molecular formula C15H17FO3 B13851515 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene

Cat. No.: B13851515
M. Wt: 264.29 g/mol
InChI Key: CDMIAPRNKABPQD-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxyethoxy group, a fluorine atom, and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Scientific Research Applications

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its solubility and bioavailability .

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-5-fluoro-2-methoxynaphthalene

InChI

InChI=1S/C15H17FO3/c1-4-18-10(2)19-15-12-6-5-7-13(16)11(12)8-9-14(15)17-3/h5-10H,4H2,1-3H3

InChI Key

CDMIAPRNKABPQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=C(C=CC2=C1C=CC=C2F)OC

Origin of Product

United States

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